(4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione
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Overview
Description
4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[44]NONANE-2-THIONE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE typically involves the reaction of 2,6-dimethylaniline with 2-hydroxybenzaldehyde to form a Schiff base. This intermediate is then reacted with a suitable thiol reagent under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as copper iodide and bases like potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted aromatic compounds.
Scientific Research Applications
4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE involves its interaction with biological targets such as enzymes and receptors. The compound’s imine and thiol groups are crucial for binding to active sites, leading to inhibition or modulation of enzyme activity. This interaction can disrupt metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-dimethylphenyl)imino]-1-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2-thione
- 4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione
Uniqueness
Compared to similar compounds, 4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both hydroxyl and imino groups provides unique binding properties, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C21H23N3OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-(2,6-dimethylanilino)-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]non-3-ene-2-thione |
InChI |
InChI=1S/C21H23N3OS/c1-14-8-7-9-15(2)18(14)22-19-21(12-5-6-13-21)24(20(26)23-19)16-10-3-4-11-17(16)25/h3-4,7-11,25H,5-6,12-13H2,1-2H3,(H,22,23,26) |
InChI Key |
NYVXYAIMMDFVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=S)N(C23CCCC3)C4=CC=CC=C4O |
Origin of Product |
United States |
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